4-(4-Methyl-5-phenyl-1H-imidazol-2-yl)piperidine is a chemical compound with the CAS number 1271631-65-2. It belongs to the class of imidazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a piperidine ring connected to an imidazole moiety, providing a unique structural framework that contributes to its potential therapeutic properties.
The compound is classified under imidazole derivatives, which are recognized for their significant roles in various biological processes. Imidazole itself is a five-membered heterocyclic compound containing two nitrogen atoms, making it a versatile building block in organic synthesis and medicinal chemistry. The presence of both piperidine and imidazole rings in this compound enhances its pharmacological profile, making it a subject of interest in drug discovery.
The synthesis of 4-(4-Methyl-5-phenyl-1H-imidazol-2-yl)piperidine can involve several methods, typically starting from readily available precursors. One common approach includes the following steps:
The reaction conditions often include the use of solvents such as dimethylformamide or dichloromethane and may require temperature control (often at reflux) to ensure complete reaction and high yield. Purification techniques such as column chromatography or recrystallization are typically employed to isolate the desired compound with adequate purity.
Key data regarding its molecular structure include:
The compound can participate in various chemical reactions typical for imidazole and piperidine derivatives, including:
These reactions often require specific catalysts or reagents and may be performed under inert atmospheres to prevent unwanted side reactions.
The mechanism of action for 4-(4-Methyl-5-phenyl-1H-imidazol-2-yl)piperidine is primarily linked to its interactions with biological targets, particularly receptors involved in neurotransmission or enzyme activity.
Studies have indicated that compounds within this class could modulate opioid receptors or other targets, leading to analgesic effects or other therapeutic outcomes .
Physical properties include:
Chemical properties encompass:
Relevant data regarding these properties can be found in chemical databases such as PubChem .
4-(4-Methyl-5-phenyl-1H-imidazol-2-yl)piperidine has several applications in scientific research:
The construction of 4-(4-methyl-5-phenyl-1H-imidazol-2-yl)piperidine derivatives relies on convergent synthetic routes that couple imidazole ring formation with piperidine functionalization. A prominent approach employs the Debus-Radziszewski reaction, where a 1,2-dicarbonyl compound (e.g., glyoxal), an aldehyde (benzaldehyde), and an amine (4-aminopiperidine) undergo a one-pot cyclocondensation under acidic or basic catalysis. This method efficiently assembles the 2,4,5-trisubstituted imidazole core regioselectively, with the piperidine nitrogen incorporated at the C2 position [6]. Modifications include using ammonium acetate as the nitrogen source, followed by N-alkylation with 4-substituted piperidine derivatives to anchor the piperidyl moiety [6].
For derivatives requiring specific stereochemistry or complex substitution, stepwise assembly is preferred. One documented strategy begins with the preparation of 4-(cyanomethyl)piperidine, which undergoes condensation with benzaldehyde to form an α,β-unsaturated nitrile. Subsequent cyclization with methyl isocyanide or acetamide derivatives—facilitated by catalysts like ruthenium complexes or phase-transfer agents—yields the target imidazole-piperidine scaffold. This method allows precise control over the C4-methyl and C5-phenyl groups [2] [7]. Coumarin-integrated analogs, explored for telomerase inhibition, exemplify advanced applications. Here, salicylaldehyde derivatives undergo Claisen-Schmidt condensation with acetoacetate, followed by piperidine-catalyzed Michael addition and cyclization to append the coumarin unit to the imidazole-piperidine core [2] [10].
Key challenges include managing the amphoteric nature of the imidazole ring, which necessitates protective strategies (e.g., N-Boc protection of piperidine) during synthesis. Optimized conditions (e.g., mild bases like piperazine, temperatures of 20–30°C) improve yields to >75% by minimizing side reactions [2].
The unsymmetrical nature of the 1H-imidazole ring in 4-(4-methyl-5-phenyl-1H-imidazol-2-yl)piperidine dictates stringent regiocontrol during derivatization. Key strategies exploit electronic and steric disparities between N1, C2, N3, C4, and C5 positions:
Table 1: Regioselective Functionalization Pathways
Target Position | Reagents/Conditions | Key Product | Regiocontrol Basis |
---|---|---|---|
N1-H | NaH/alkyl halides (e.g., benzyl bromide) | 1-Benzyl-2-(piperidin-4-yl)-4-methyl-5-phenylimidazole | Deprotonation of acidic N1-H (pKa ~14.5) |
C4-Methyl | NBS/peroxides, SeO₂ | 4-(Bromomethyl/diformyl)-5-phenyl derivatives | Benzylic activation of methyl group |
C5-Phenyl | Electrophilic aromatic substitution | 3-Nitro/chloro-5-(substituted phenyl) analogs | Electron-rich phenyl ring conjugation |
N3 | LDA/R⁺ (after N1 protection) | 1,3-Disubstituted imidazolium salts | Blocked N1 enables N3 alkylation |
N1-functionalization is favored due to the acidic N1-H proton (pKa ~14.5), which undergoes deprotonation with strong bases (NaH, LDA) followed by alkylation or acylation. For example, benzylation at N1 using benzyl bromide in DMF yields 1-benzyl-4-(4-methyl-5-phenylimidazol-2-yl)piperidine, a precursor for neuroactive analogs [3] [7].
C4-methyl group modification leverages its benzylic character. Free-radical bromination (NBS/peroxides) provides 4-(bromomethyl) intermediates for nucleophilic displacement with amines or thiols, while oxidation (SeO₂) generates aldehyde handles for Wittig or reductive amination reactions [3]. Conversely, C5-phenyl ring derivatization employs electrophilic aromatic substitution (e.g., nitration, halogenation) or cross-coupling (Suzuki, Heck) to introduce bioisosteres like fluorophenyl or pyridyl groups [5] .
N3-alkylation requires N1-protection (e.g., with SEM groups) prior to quaternization. This yields 1,3-disubstituted imidazolium salts that enhance water solubility and enable further carbene complex formation [7].
The piperidine moiety in 4-(4-methyl-5-phenyl-1H-imidazol-2-yl)piperidine serves as a versatile handle for late-stage diversification to optimize pharmacological properties. Key methodologies include:
Hydrogenation & Reduction
Catalytic hydrogenation (Pd/C, H₂; Ru/Ir complexes) saturates the piperidine ring, yielding cis/trans-decahydroquinoline analogs with enhanced conformational rigidity. Stereoselectivity is controlled using chiral catalysts: Ru(I)-P,N-ligand systems achieve >90% ee for cis-2,6-disubstituted piperidines, while Pd/C provides all-cis perfluoropiperidines under mild conditions . This strategy improves metabolic stability and blood-brain barrier penetration in CNS-targeted compounds .
N-Functionalization
Click Chemistry & Fragment Coupling
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) rapidly installs 1,2,3-triazole linkers between the piperidine nitrogen and pharmacophores like coumarins or dihydropyrazoles. This modular approach generates "hybrid" analogs with dual mechanisms, such as telomerase/topoisomerase inhibition [2] [10]. For example:
Piperidine-NH + propargyl bromide → Alkynyl-piperidine Alkynyl-piperidine + azido-coumarin → Triazole-linked coumarin-piperidine-imidazole hybrid
Yields exceed 85% under CuSO₄/sodium ascorbate catalysis in aqueous THF [10].
Table 2: Bioactive Derivatives via Post-Synthetic Modifications
Modification Type | Reagents | Key Analog | Biological Target |
---|---|---|---|
N-Acylation | Coumarin-3-carbonyl chloride | 1-(Coumarin-3-carbonyl)piperidinyl-imidazole | Telomerase inhibition [2] |
Reductive Amination | 5-Nitro-2-furaldehyde/NaBH₃CN | 1-(5-Furylmethyl)piperidinyl-imidazole | Antimicrobial [6] |
CuAAC | Azido-dihydropyrazole/Cu(I) | Triazole-dihydropyrazole-imidazole-piperidine | Antitumor (IC₅₀ = 2.00 μM) [2] |
These modifications enable systematic exploration of structure-activity relationships (SAR), particularly in anticancer and CNS drug discovery [2] [5].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0